molecular formula C25H23N3O2 B6543616 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 932530-31-9

2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6543616
CAS No.: 932530-31-9
M. Wt: 397.5 g/mol
InChI Key: ZRNQTWNGRBVQNF-UHFFFAOYSA-N
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Description

2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound belonging to the quinazoline derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate isocyanate derivative, followed by cyclization under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Amines, alcohols, and strong bases

Major Products Formed:

  • Oxidation: Quinazolinone derivatives

  • Reduction: Reduced quinazoline derivatives

  • Substitution: Substituted quinazoline derivatives

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

  • Material Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Biology: Research has explored its role in modulating biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

  • 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide

  • 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications.

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Properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17(2)18-12-14-20(15-13-18)26-23(29)16-28-22-11-7-6-10-21(22)24(27-25(28)30)19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNQTWNGRBVQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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